2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a tert-butylphenoxyethylsulfanyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, alkylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The benzimidazole core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole core .
Scientific Research Applications
2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The tert-butylphenoxyethylsulfanyl side chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives with various substituents, such as:
- 2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1H-benzimidazole
- 2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-4,5-dimethyl-1-phenyl-1H-imidazole .
Uniqueness
What sets 2-[2-(4-Tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole apart is its specific combination of the benzimidazole core with the tert-butylphenoxyethylsulfanyl side chain. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H24N2OS |
---|---|
Molecular Weight |
340.5g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C20H24N2OS/c1-20(2,3)15-9-11-16(12-10-15)23-13-14-24-19-21-17-7-5-6-8-18(17)22(19)4/h5-12H,13-14H2,1-4H3 |
InChI Key |
WSXSEOFHGYEGKS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.